

1-Palmitoyl-3-O-benzyl-rac-glycerol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Palmitoyl-3-O-benzyl-rac-glycerol

Cat. No.: B017627

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In-depth Technical Guide: 1-Palmitoyl-3-O-benzyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic lipid molecule belonging to the class of monoacylglycerols. Its structure consists of a glycerol backbone where the hydroxyl group at the sn-1 position is esterified with palmitic acid, a saturated fatty acid, and the hydroxyl group at the sn-3 position is protected by a benzyl ether linkage. The "rac-" prefix indicates that it is a racemic mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone. This compound is primarily utilized in organic synthesis, likely as an intermediate in the preparation of more complex, biologically active lipids. Due to the benzyl protecting group, it allows for selective modification of the free hydroxyl group at the sn-2 position.

Chemical Structure and Properties

The chemical structure of **1-Palmitoyl-3-O-benzyl-rac-glycerol** is characterized by a central glycerol moiety with distinct substitutions at the C-1 and C-3 positions. The presence of the long-chain saturated fatty acid (palmitic acid) imparts significant lipophilicity to the molecule, while the benzyl group provides a stable, non-reactive protecting group that can be removed

under specific chemical conditions. The free secondary hydroxyl group at the C-2 position is a key reactive site for further chemical modifications.

Chemical Structure

Image: Chemical structure of **1-Palmitoyl-3-O-benzyl-rac-glycerol**.

Physicochemical Properties

Quantitative data on the physicochemical properties of **1-Palmitoyl-3-O-benzyl-rac-glycerol** is not extensively available in peer-reviewed literature. The information presented below is compiled from commercial supplier data.

Property	Value	Reference
CAS Number	1487-51-0	[1][2]
Molecular Formula	C ₂₆ H ₄₄ O ₄	[1]
Molecular Weight	420.63 g/mol	[3]
Appearance	White to Off-White Waxy Solid	[3]
Storage Temperature	2-8°C	
Solubility	Information not readily available.	
Melting Point	Information not readily available.	
Boiling Point	Information not readily available.	
Spectral Data (NMR, IR, MS)	Not available in public databases.	

Synonyms:

- DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester[3]

- Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester^[3]
- (2-hydroxy-3-phenylmethoxypropyl) hexadecanoate^[3]

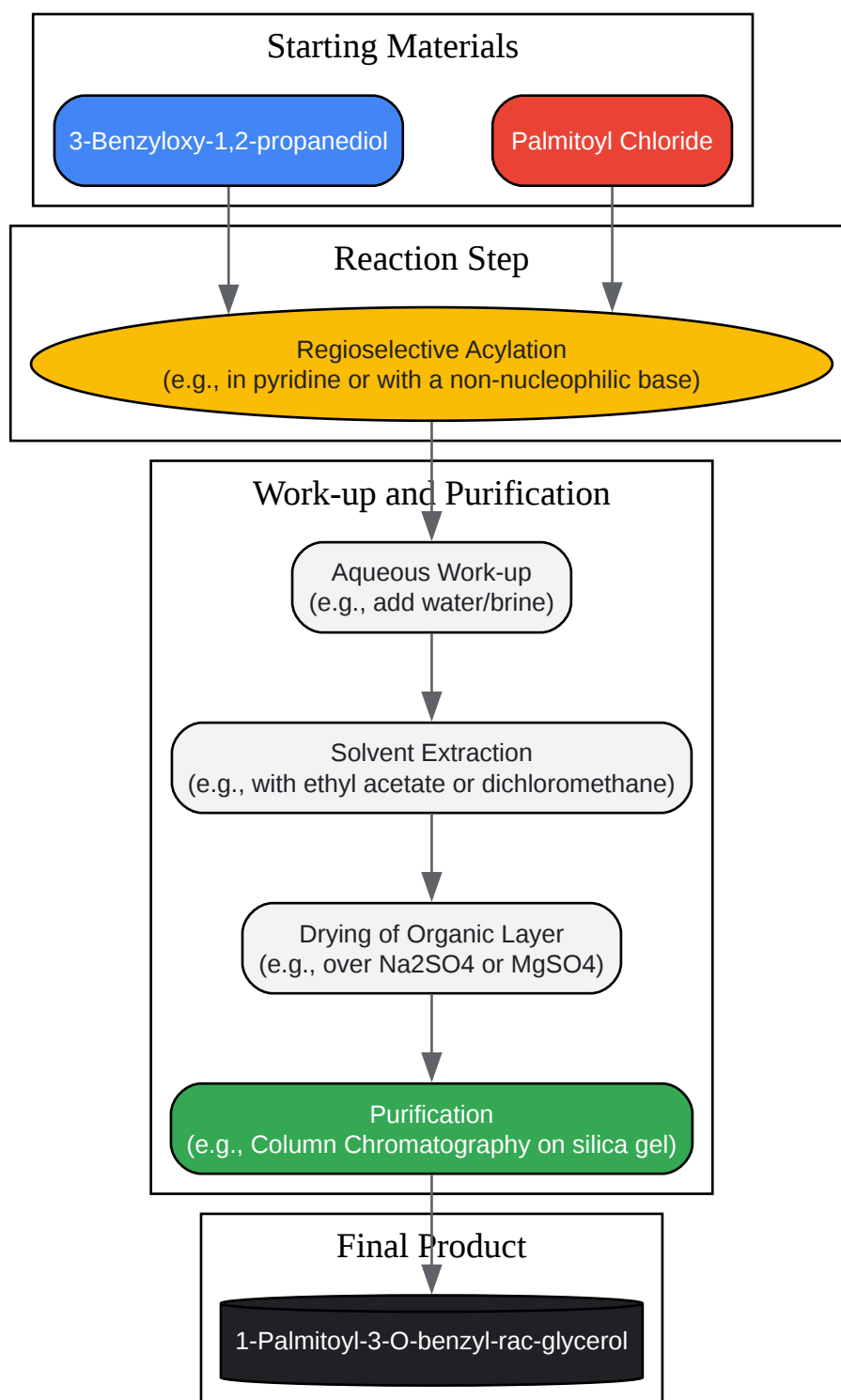
Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **1-Palmitoyl-3-O-benzyl-rac-glycerol** are not readily found in the scientific literature. However, based on fundamental principles of organic chemistry, a plausible synthetic route can be proposed. This would typically involve the selective protection and acylation of a glycerol derivative.

Proposed Synthetic Workflow

A common strategy for the synthesis of such a molecule would involve starting with a commercially available, selectively protected glycerol derivative, such as 3-(benzyloxy)-1,2-propanediol. This starting material has a benzyl protecting group at the C-3 position and free hydroxyl groups at the C-1 and C-2 positions. The synthesis would then proceed via a regioselective acylation at the primary hydroxyl group (C-1) with palmitoyl chloride or palmitic acid activated with a coupling agent.

Below is a conceptual workflow for the proposed synthesis of **1-Palmitoyl-3-O-benzyl-rac-glycerol**.



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A proposed synthetic workflow for **1-Palmitoyl-3-O-benzyl-rac-glycerol**.

Biological Activity and Applications in Drug Development

There is a notable absence of published research on the specific biological activities of **1-Palmitoyl-3-O-benzyl-rac-glycerol**. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex lipids.^{[1][4]} For instance, the free hydroxyl group at the sn-2 position can be further functionalized, and the benzyl protecting group at the sn-3 position can be selectively removed by hydrogenolysis to yield a 1-O-palmitoyl-rac-glycerol. This makes it a versatile building block in the synthesis of phospholipids, triglycerides, and other lipid-based molecules for research in areas such as:

- **Drug Delivery:** As a precursor for synthesizing lipids used in liposomes and other nanoparticle-based drug delivery systems.
- **Signaling Pathways:** For the synthesis of specific di- and triglycerides to study lipid signaling pathways. However, no direct involvement of **1-Palmitoyl-3-O-benzyl-rac-glycerol** in any signaling pathway has been reported.
- **Biophysical Studies:** To create defined lipid species for investigating the properties of lipid bilayers and cell membranes.

Due to the lack of data on its biological effects, there are no established signaling pathways in which **1-Palmitoyl-3-O-benzyl-rac-glycerol** is known to be directly involved.

Conclusion

1-Palmitoyl-3-O-benzyl-rac-glycerol is a well-defined synthetic lipid with a clear role as a chemical intermediate. While its physicochemical and biological properties are not extensively documented in the public domain, its structure provides a valuable platform for the synthesis of more complex lipids for various research applications in biochemistry, biophysics, and pharmacology. Further research is needed to fully characterize this molecule and explore any potential direct biological activities. Researchers utilizing this compound should consider its primary role as a synthetic building block and may need to perform their own characterization depending on the requirements of their specific application.

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- To cite this document: BenchChem. [1-Palmitoyl-3-O-benzyl-rac-glycerol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b017627#1-palmitoyl-3-o-benzyl-rac-glycerol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b017627#1-palmitoyl-3-o-benzyl-rac-glycerol-chemical-structure-and-properties)

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